7-(4-fluorobenzyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(4-fluorobenzyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules This compound is characterized by the presence of a fluorobenzyl group, an isobutylamino group, and a methyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorobenzyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide as the reagent.
Attachment of the Isobutylamino Group: The isobutylamino group is introduced through an alkylation reaction using isobutylamine.
Methylation: The final step involves the methylation of the purine ring using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorobenzyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorobenzyl group.
Scientific Research Applications
7-(4-fluorobenzyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-fluorobenzyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit certain kinases, resulting in the modulation of signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the fluorine atom on the benzyl group.
7-(4-Chlorobenzyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione: Contains a chlorine atom instead of fluorine.
7-(4-Methylbenzyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 7-(4-fluorobenzyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione imparts unique properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity and therapeutic potential compared to similar compounds.
Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-10(2)8-19-16-20-14-13(15(24)21-17(25)22(14)3)23(16)9-11-4-6-12(18)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,19,20)(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHVVVLRUNEQOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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